

A Comparative Crystallographic Analysis of 1-Isopropylazulene Derivatives

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Compound of Interest

Compound Name: 1-Isopropylazulene

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For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the solid-state structures of functionalized **1-isopropylazulene** derivatives, providing insights into the impact of substitution on molecular geometry and packing.

This guide presents a comparative analysis of the X-ray crystallographic data of two **1-isopropylazulene** derivatives: guaiazulene-4-carbaldehyde and a nitronaphthalene derivative of the azulene precursor, himachalene. While not a direct comparison of two azulenes, the analysis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene provides valuable insight into the crystallography of a closely related bicyclic aromatic system. This information is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents based on the azulene scaffold.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for guaiazulene-4-carbaldehyde and 1-isopropyl-4,7-dimethyl-3-nitronaphthalene, offering a side-by-side view of their solid-state structures.

Parameter	Guaiazulene-4-carbaldehyde	1-Isopropyl-4,7-dimethyl-3-nitronaphthalene[1]
Chemical Formula	C ₁₅ H ₁₆ O	C ₁₅ H ₁₇ NO ₂
Molecular Weight	212.28 g/mol	243.30 g/mol
Crystal System	Not specified	Monoclinic
Space Group	Not specified	P2 ₁ /c
Unit Cell Dimensions	a = 9.7637(7) Å b = 12.6508(9) Å c = 11.6162(8) Å α = 90° β = 113.897(2)° γ = 90°	
Unit Cell Volume	1311.82(16) Å ³	
Molecules per Unit Cell (Z)	4	
Temperature	150(2) K	296 K
Radiation	Cu-Kα (λ = 1.54184 Å)	Mo-Kα
CCDC Deposition No.	2047319	Not specified

Experimental Protocols

A detailed understanding of the experimental conditions is essential for the interpretation and replication of crystallographic studies.

Synthesis and Crystallization

Guaiazulene-4-carbaldehyde: This derivative was synthesized from guaiazulene, an abundant and cost-effective natural starting material. The synthetic approach leverages the acidity of the protons on the C4 methyl group of guaiazulene. The final product, guaiazulene-4-carbaldehyde, was purified by chromatography on silica and obtained as a stable crystalline solid.

1-Isopropyl-4,7-dimethyl-3-nitronaphthalene: This compound was synthesized from a mixture of α- and β-himachalene, which are the main constituents of the essential oil of the Atlas cedar

(Cedrus Atlantica). The synthesis involved catalytic dehydrogenation of the himachalene mixture followed by nitration of the resulting 1-isopropyl-4,7-dimethylnaphthalene.[1]

X-ray Diffraction Analysis

Guaiazulene-4-carbaldehyde: X-ray intensity data were collected at 150(2) K on a Rigaku SuperNova Dual EosS2 single crystal diffractometer using monochromated Cu-K α radiation (λ = 1.54184 Å). The CrysAlisPro software was used for unit cell determination, data collection, data reduction, and absorption correction. The structure was solved with SHELXT and refined by a full-matrix least-squares procedure based on F^2 using SHELXL-2018/3. All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

1-Isopropyl-4,7-dimethyl-3-nitronaphthalene: Data for this crystal structure was collected using a Bruker APEXII CCD diffractometer with Mo-K α radiation.[1] An absorption correction was applied using SADABS.[1] All hydrogen atoms were fixed geometrically and treated as riding atoms.[1]

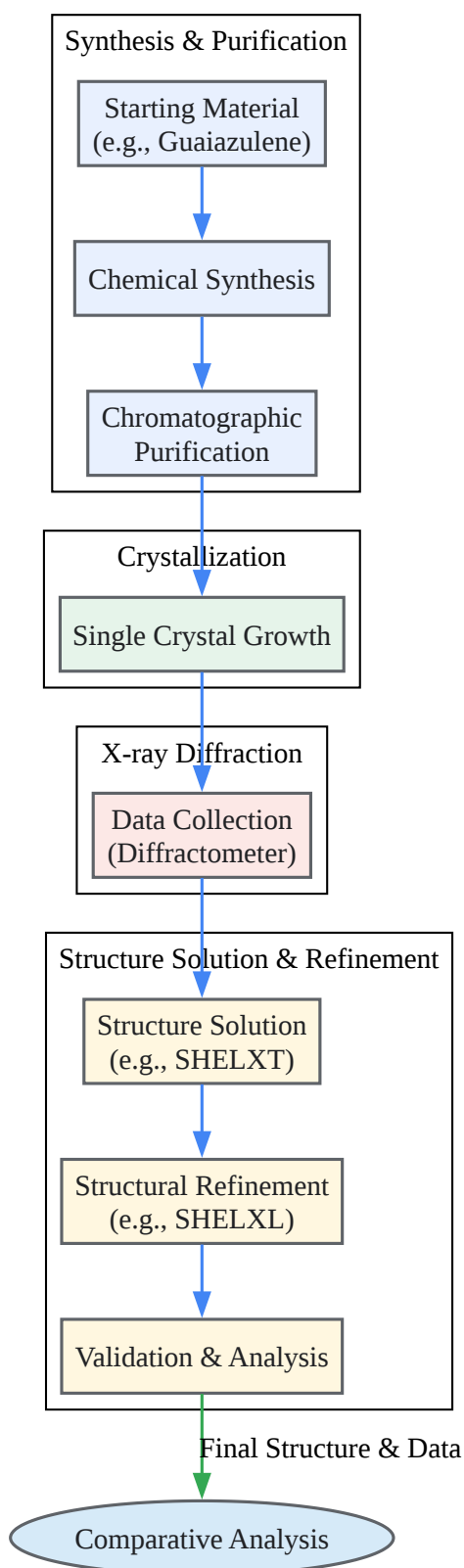
Molecular and Crystal Structure Insights

The X-ray analysis of guaiazulene-4-carbaldehyde provided an unambiguous determination of its molecular structure, confirming the position of the aldehyde functional group. The ORTEP representation reveals the planarity of the azulene core and the orientation of the isopropyl and aldehyde substituents.

In the crystal structure of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene, the naphthalene ring system is not perfectly planar. The attached isopropyl group and the nitro group are twisted with respect to the aromatic plane, with dihedral angles of 68.6(2)° and 44.3(2)°, respectively.[1] The crystal packing is characterized by C—H \cdots O interactions, which link the molecules into chains.[1]

Logical Workflow for Structural Analysis

The process of determining and analyzing the crystal structure of a novel **1-isopropylazulene** derivative follows a logical progression from synthesis to data analysis and interpretation.



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Caption: Workflow for the X-ray crystallographic analysis of **1-isopropylazulene** derivatives.

This guide provides a foundational comparison based on available crystallographic data. Further studies reporting the crystal structures of a wider range of **1-isopropylazulene** derivatives are needed to build a more comprehensive understanding of their structure-property relationships. Such data will be invaluable for the targeted design of new azulene-based compounds with optimized biological activities.

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References

- 1. Crystal structure of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
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